molecular formula C23H16FNO4 B2861905 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide CAS No. 923132-88-1

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide

Cat. No. B2861905
M. Wt: 389.382
InChI Key: RIFYDOGEOIVCHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides . The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization to yield compounds with potential anti-inflammatory and antioxidant activities .


Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide, have been reported . It has a molecular weight of 372.45 and was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures .

Scientific Research Applications

Neurobiology and Imaging

[18F]p-MPPF A Radiolabeled Antagonist for PET Studies


A significant application of derivatives similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is in neurobiology, particularly in studying the serotonergic neurotransmission system. [18F]p-MPPF, a fluorine-18 labeled compound, has been used as a radiolabeled antagonist for the serotonin 5-HT1A receptor, facilitating the study of this neurotransmitter system in various animal models and humans using positron emission tomography (PET). This application underscores the compound's utility in neuroimaging and neuropharmacology research, aiding in the understanding of serotonin's role in neurological and psychiatric disorders (Plenevaux et al., 2000).

Cancer Research

GPR35 Agonist for Cancer Research
Another derivative, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, acts as a potent and selective agonist for GPR35, a G protein-coupled receptor. This compound, labeled with tritium, has been utilized in membrane preparations for studying the human GPR35 receptor, providing insights into GPR35's role in cancer and potentially leading to novel therapeutic targets (Thimm et al., 2013).

Antitumor Agents and PI3K Inhibition
Compounds like S14161 and its analogues, which share structural similarities with N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide, have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K), showcasing potent antiproliferative activities against various tumor cell lines. This highlights the compound's potential in developing new anticancer therapeutics by targeting specific pathways involved in tumor growth and progression (Yin et al., 2013).

Material Science and Sensor Development

Fluorescent Probes for Zn2+ Detection
In material science, derivatives of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide have been explored for developing highly selective and sensitive fluorescent probes. Such probes are designed for detecting Zn2+ ions in aqueous solutions and have been successfully applied in cell-imaging. This application demonstrates the compound's versatility in creating tools for environmental protection, water treatment, and bioimaging, where the detection of specific ions is crucial (Hu et al., 2014).

Safety And Hazards

Safety data for a related compound, [4-(6-Chlorobenzo[d]oxazol-2-yloxy)phenoxy]-N-(2-fluorophenyl)-N-methylpropionamide, indicates that it may cause an allergic skin reaction and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-16-6-4-5-14(11-16)23(27)25-15-9-10-21-18(12-15)20(26)13-22(29-21)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFYDOGEOIVCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide

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